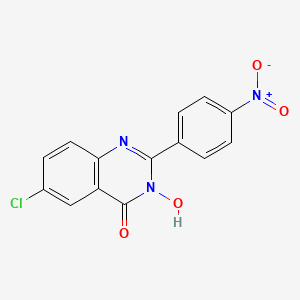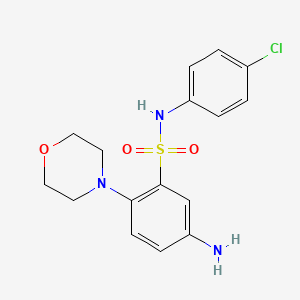
6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is an organic compound that is used for a variety of applications in the scientific community. It is an aromatic heterocyclic compound, and is composed of a quinazolinone ring system with a chloro, hydroxy, and nitro substituent. This compound is also known as 3-hydroxy-6-chloro-2-(4-nitrophenyl)-4(3H)-quinazolinone, and is abbreviated as CNPQ.
Applications De Recherche Scientifique
Corrosion Inhibition
Quinazolinone derivatives, including 6-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, have been explored as corrosion inhibitors. For instance, Errahmany et al. (2020) synthesized quinazolinone compounds and evaluated their efficiency against mild steel corrosion in hydrochloric acid. These compounds demonstrated high inhibition efficiencies, suggesting their potential as protective agents against metal corrosion in acidic environments (Errahmany et al., 2020).
Fluorescent Properties and Chemical Sensing
Trávníček et al. (2014) synthesized Schiff bases derived from quinazolinone, revealing significant fluorescent properties. Such compounds could be utilized in developing novel fluorescent materials for sensing and imaging applications (Trávníček, Buchtík, & Němec, 2014).
Dye Synthesis and Fastness Properties
Bhatti and Seshadri (2004) reported the synthesis of styryl and azo disperse dyes derived from 6-nitro substituted quinazolinones for polyester, indicating their application in textile coloring. The study evaluated the dyes' application properties and their fastness, which is crucial for their industrial use (Bhatti & Seshadri, 2004).
Anticancer Activity
El-Hashash et al. (2018) synthesized novel quinazolinone and benzamide derivatives, evaluating their anticancer activity. This study highlights the potential therapeutic applications of quinazolinone derivatives against specific cancer cell lines, providing a foundation for future drug development (El-Hashash, Salem, & Al-Mabrook, 2018).
Antimicrobial Agents
Patel et al. (2018) synthesized quinazolino-thiadiazoles with reported in vitro antimicrobial activity. These compounds displayed broad-spectrum antimicrobial effects, suggesting their utility in developing new antimicrobial agents (Patel, Shirkhedkar, Bari, Patil, Arambhi, Pardeshi, Kulkarni, & Surana, 2018).
Chemical Sensors
Zhang et al. (2007) developed a fluoroionophore based on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone for sensitive and selective detection of Fe3+ ions. This application underlines the potential of quinazolinone derivatives in environmental monitoring and analytical chemistry (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
Propriétés
IUPAC Name |
6-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-9-3-6-12-11(7-9)14(19)17(20)13(16-12)8-1-4-10(5-2-8)18(21)22/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWSVJJVNIFUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)
![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2710018.png)

![N-(4-ethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2710026.png)


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2710029.png)
![6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline](/img/structure/B2710033.png)




